Minocycline-d6 Dihydrochloride
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Overview
Description
Minocycline-d6 Dihydrochloride is a deuterated form of Minocycline Hydrochloride, a semi-synthetic tetracycline antibiotic. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in pharmacokinetic studies and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Minocycline-d6 Dihydrochloride involves the deuteration of Minocycline Hydrochloride. The process typically starts with the preparation of 7-amino-6-demethyl-6-deoxytetracycline, followed by a series of chemical reactions to introduce deuterium atoms . The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using recrystallization techniques to obtain the desired dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Minocycline-d6 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Minocycline-d6, such as N-oxides, amines, and halogenated compounds. These derivatives are often used in further research and development .
Scientific Research Applications
Minocycline-d6 Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the distribution and breakdown of Minocycline in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Minocycline.
Industry: Applied in the development of new antibiotics and therapeutic agents
Mechanism of Action
Minocycline-d6 Dihydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth . The deuterium labeling does not alter the mechanism of action but allows for detailed tracking in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound of Minocycline, used widely as an antibiotic.
Doxycycline: Another tetracycline antibiotic with a similar mechanism of action.
Chlortetracycline: An older tetracycline antibiotic with a broader spectrum of activity.
Uniqueness
Minocycline-d6 Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where understanding the detailed behavior of the compound is crucial .
Properties
CAS No. |
1036070-10-6 |
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Molecular Formula |
C23H27N3O7 |
Molecular Weight |
463.52 |
IUPAC Name |
(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1/i1D3,2D3 |
InChI Key |
FFTVPQUHLQBXQZ-ZLHZFRHYSA-N |
SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
Synonyms |
[4S-(4α,4aα,5aα,12aα)]-4-(Dimethylamino-d6)-7-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydro-1,11-dioxo-2-naphthacenecarboxamide Dihydrochloride; Arestin-d6; Dynacin-d6; Klinomycin-d6; |
Origin of Product |
United States |
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